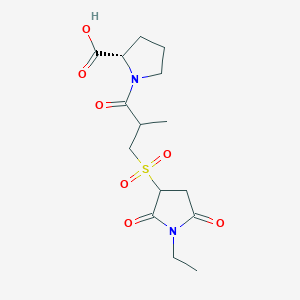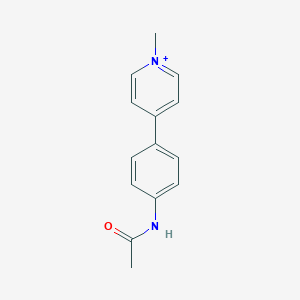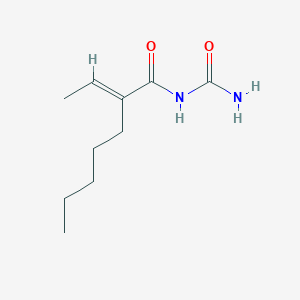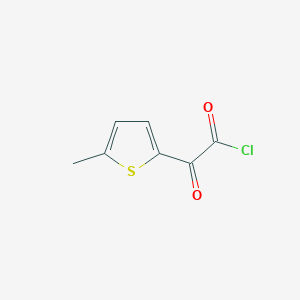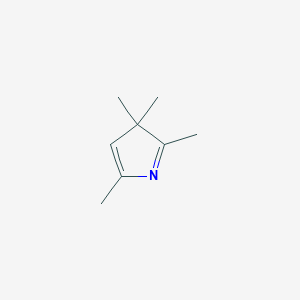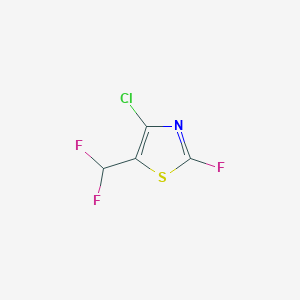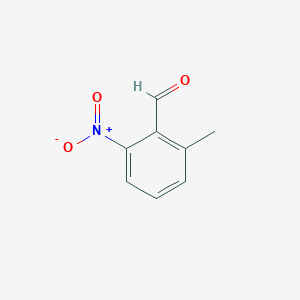
2-Methyl-6-nitrobenzaldehyde
Vue d'ensemble
Description
2-Methyl-6-nitrobenzaldehyde is an organic compound with the chemical formula C8H7NO3 . It is a yellow crystalline solid with a molecular weight of 165.15 g/mol . This compound is commonly used in organic synthesis and exhibits interesting properties due to its aromatic aldehyde structure .
Synthesis Analysis
The synthesis of 2-Methyl-6-nitrobenzaldehyde involves several steps. One notable method includes the oxidation of 2-methyl-6-nitrotoluene using chromium (VI) oxide and 3,5-dimethylpyrazole in dichloromethane. The reaction proceeds at room temperature and yields the desired aldehyde product .
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-nitrobenzaldehyde consists of a benzene ring substituted with a nitro group (NO2) at the 6-position and a methyl group (CH3) at the 2-position. The aldehyde functional group (CHO) is attached to the benzene ring. The compound’s 3D representation reveals its planar geometry .
Applications De Recherche Scientifique
Pharmaceuticals and Nutraceuticals : A study by Park and Jung (2005) demonstrated a facile method for synthesizing 3-substituted and 1,3-disubstituted quinolin-2(1H)-ones from 2-nitrobenzaldehydes, highlighting potential applications in pharmaceuticals and nutraceuticals (Park & Jung, 2005).
Food Safety : Delatour et al. (2003) presented a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, which are used as internal standards for quantifying trace levels of nitrofuran residues in foods of animal origin (Delatour et al., 2003).
Organic Chemistry : Zhang et al. (2014) developed a regiospecific synthesis of substituted 2-nitrobenzaldehydes from benzaldehydes using palladium-catalyzed chelation-assisted C-H nitration, enabling the conversion of 2-nitrobenzaldoximes into 2-nitro (Zhang, Wu, Zhang, & Liu, 2014).
Fungicidal Activity : Tang et al. (2015) synthesized novel 2-aryl-3-(1,3,4-thiadiazolyl)-6(8)-methyl-1,3-benzoxazines and observed moderate to good fungicidal activity, highlighting another application in biological sciences (Tang, Xia, Chang, & Wang, 2015).
Photochemistry : Galbavy, Ram, and Anastasio (2010) identified 2-Nitrobenzaldehyde (2NB) as a reliable and photochemically sensitive actinometer for both solution and ice photochemistry (Galbavy, Ram, & Anastasio, 2010).
Antitrypanosomal Drugs : Rodrigues et al. (2008) studied ruthenium(II) complexes with N4-methyl-4-nitrobenzaldehyde and found potential as antitrypanosomal drugs, with their natural fluorescence enabling identification and monitoring in biological systems (Rodrigues et al., 2008).
Environmental Science : A novel green technology for synthesizing p-nitrobenzaldehyde using metalloporphyrin biomimetic catalysts was developed by Yuanbin (2004), effectively reducing environmental pollution, equipment corrosion, and energy consumption compared to conventional methods (Yuanbin, 2004).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-3-2-4-8(9(11)12)7(6)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHWNZFYCKTRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitrobenzaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

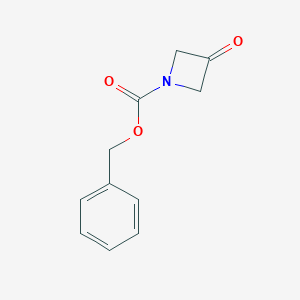
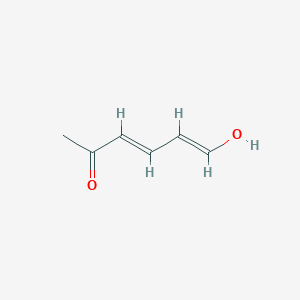
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)

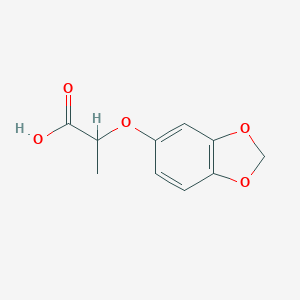
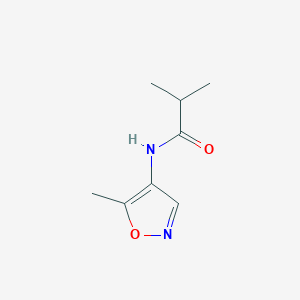
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
